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molecular formula C10H14BrN B181667 4-Bromo-N,N-diethylaniline CAS No. 2052-06-4

4-Bromo-N,N-diethylaniline

Cat. No. B181667
M. Wt: 228.13 g/mol
InChI Key: NGYMZFJVHHKJQR-UHFFFAOYSA-N
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Patent
US04519946

Procedure details

93 g of bromine were added dropwise to a solution of 86 g of N,N-diethylaniline in 400 ml of acetic acid and the mixture was poured into an ice-water mixture. The mixture was extracted with methylene chloride and the organic phase was washed with aqueous sodium bicarbonate solution, dried and evaporated to dryness to obtain 125 g of 4-(N,N-diethylamino)-bromobenzene boiling at 97° C. at 0.6 mm Hg.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([N:5]([CH2:12][CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:4]>C(O)(=O)C>[CH2:12]([N:5]([C:6]1[CH:11]=[CH:10][C:9]([Br:1])=[CH:8][CH:7]=1)[CH2:3][CH3:4])[CH3:13]

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
BrBr
Name
Quantity
86 g
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
WASH
Type
WASH
Details
the organic phase was washed with aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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